Iopanoic acid Iopanoic acid Iopanoic acid is a monocarboxylic acid.
Iopanoic acid contains iodine and is useful as a contrast medium in cholecystography.
Radiopaque medium used as diagnostic aid.
Brand Name: Vulcanchem
CAS No.: 96-83-3
VCID: VC0530755
InChI: InChI=1S/C11H12I3NO2/c1-2-5(11(16)17)3-6-7(12)4-8(13)10(15)9(6)14/h4-5H,2-3,15H2,1H3,(H,16,17)
SMILES: CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)O
Molecular Formula: C11H12I3NO2
Molecular Weight: 570.93 g/mol

Iopanoic acid

CAS No.: 96-83-3

Cat. No.: VC0530755

Molecular Formula: C11H12I3NO2

Molecular Weight: 570.93 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Iopanoic acid - 96-83-3

Specification

CAS No. 96-83-3
Molecular Formula C11H12I3NO2
Molecular Weight 570.93 g/mol
IUPAC Name 2-[(3-amino-2,4,6-triiodophenyl)methyl]butanoic acid
Standard InChI InChI=1S/C11H12I3NO2/c1-2-5(11(16)17)3-6-7(12)4-8(13)10(15)9(6)14/h4-5H,2-3,15H2,1H3,(H,16,17)
Standard InChI Key OIRFJRBSRORBCM-UHFFFAOYSA-N
SMILES CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)O
Canonical SMILES CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)O
Appearance Solid powder
Colorform POWDER
Melting Point MELTS WITH DECOMP BETWEEN 152 DEG & 158 °C
CRYSTALS; SPECIFIC OPTICAL ROTATION (ETHANOL, 2%): -5.2 +/- 0.1 DEG @ 20 °C/D; MP: 162-163 °C /L-ISOMER/
CRYSTALS; SPECIFIC OPTICAL ROTATION (ETHANOL, 2%): +5.1 +/- 0.1 DEG @ 20 °C/D; MP: 162 °C /D-ISOMER/

Introduction

Chemical and Pharmacological Profile of Iopanoic Acid

Structural Characteristics

Iopanoic acid (C₁₁H₁₂I₃NO₂) is a tri-iodinated benzene derivative with a molar mass of 570.935 g·mol⁻¹ . Its structure features iodine atoms at positions 2, 4, and 6, conferring high lipid solubility and radiopaque properties . The absence of a substituent at position 5 enhances albumin binding, facilitating hepatic uptake and subsequent glucuronide conjugation .

Pharmacokinetics

Upon oral administration, iopanoic acid is absorbed via passive diffusion in the small intestine, with bile salts and a high-fat diet optimizing bioavailability . Peak effects occur within 5 hours, persisting for over 60 hours . Metabolism occurs primarily in the liver, where glucuronidation parallels bilirubin processing, followed by biliary excretion (65%) and renal elimination (35%) .

Table 1: Key Pharmacokinetic Parameters of Iopanoic Acid

ParameterValue/DescriptionSource
BioavailabilityEnhanced by bile salts and high-fat diet
Peak Effect Onset5 hours post-administration
Elimination Pathways65% biliary, 35% renal
Protein BindingHigh affinity for serum albumin

Mechanism of Action in Thyroid Dysregulation

Inhibition of Thyroid Hormone Conversion

Iopanoic acid exerts dual effects on thyroid homeostasis:

  • Peripheral Deiodinase Inhibition: It selectively inhibits type I and II 5'-deiodinases, enzymes responsible for converting thyroxine (T₄) to triiodothyronine (T₃) . This reduces biologically active T₃ by up to 80% in cerebral and pituitary tissues .

  • Thyroid Hormone Release Suppression: High iodine content induces a Wolff-Chaikoff effect, transiently inhibiting thyroid hormone synthesis and secretion .

Species-Specific Variations

Clinical Applications and Efficacy Evidence

Human Thyrotoxicosis Management

A retrospective study of 7 patients with Graves' disease (GD) or amiodarone-induced thyrotoxicosis (AIT) demonstrated iopanoic acid's efficacy :

Table 2: Thyroid Hormone Levels Pre- and Post-Iopanoic Acid Therapy

CaseBaseline FT4 (pmol/L)Post-Treatment FT4Baseline FT3 (pmol/L)Post-Treatment FT3
16945286.4
495.63817.93.3
7865721.82.9

All patients achieved euthyroidism (normal FT₃) within 2 weeks, enabling uncomplicated thyroidectomy in 6 cases . Notably, FT₄ remained elevated due to unimpaired thyroidal secretion, highlighting the drug's selective action on peripheral conversion .

Veterinary Use in Feline Hyperthyroidism

In an 11-cat trial, iopanoic acid (50–100 mg q12h) reduced mean T₃ by 50% but increased T₄ by 35% at 12 weeks . Clinical improvement was transient, with 5/11 cats showing partial response limited to 4 weeks . Hepatic adverse events occurred in 2 cats, potentially linked to pre-existing conditions .

Current Status and Future Directions

Discontinuation and Availability

Commercial production ceased in the 1990s due to market pressures, leaving only unlicensed laboratory-grade formulations . Despite this, endocrine centers compound iopanoic acid for urgent cases, as evidenced by its use in 7/7 refractory thyrotoxicosis cases .

Research and Development Needs

  • Pharmaceutical-Grade Reformulation: Current unlicensed variants pose regulatory challenges .

  • Dose Optimization: Higher doses may improve T₄ suppression in cats without increasing hepatotoxicity .

  • Combination Therapies: Synergy with thioamides (e.g., methimazole) warrants exploration for sustained euthyroidism .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator